2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol
Description
Properties
IUPAC Name |
2-[3-[amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,19)13-5-3-4-12(10-13)15(18)11-6-8-14(17)9-7-11/h3-10,15,19H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUDKXRVCMPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol typically involves multiple steps. One common method involves the reaction of 4-chlorobenzylamine with a suitable aldehyde or ketone under reductive amination conditions. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an amino group, a chlorophenyl group, and a propanol moiety, contributing to its reactivity and biological interactions. The synthesis typically involves the reaction of 4-chlorobenzylamine with suitable aldehydes or ketones under reductive amination conditions, often utilizing reducing agents like sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Synthetic Routes
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 4-chlorobenzylamine with aldehyde/ketone | Reductive amination |
| 2 | Purification | Recrystallization or chromatography |
Chemistry
In chemical research, 2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new compounds.
Biology
The compound's biological applications include studies on enzyme inhibition and protein binding. Its mechanism of action involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group participates in hydrophobic interactions, modulating target activity.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound exhibit significant inhibitory effects on specific enzymes related to cancer proliferation. For example, modifications to the structure led to enhanced potency against HCT-116 cancer cells, demonstrating its potential as an anticancer agent .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties facilitate the development of formulations that require specific chemical reactivity.
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | HCT-116 cells | 0.69 - 11.0 | |
| Antiproliferative Effects | HeLa cells | 2.29 (doxorubicin) |
Synthesis Overview
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Reductive amination | High (specific yield not provided) |
Mechanism of Action
The mechanism of action of 2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorophenylmethanol: This compound shares a similar structure but lacks the propanol group.
4-Chlorobenzylamine: This compound is a simpler analog with only the chlorophenyl and amino groups.
Uniqueness
2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol is a derivative of phenylpropanolamine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a 4-chlorophenyl group, which is significant for its biological activity.
Anticancer Activity
Research has demonstrated that derivatives similar to this compound exhibit notable anticancer properties. For instance, a study found that certain compounds with similar structures showed IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines, including HeLa and MCF-7 cells .
Case Study: Antiproliferative Effects
In a controlled study, the antiproliferative effects of related compounds were evaluated against HCT-116 and HeLa cells. The results indicated that several compounds exhibited strong inhibitory actions, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Compounds with similar structural motifs have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 30 µg/mL |
| K. pneumoniae | 29 µg/mL |
These results indicate that the compound exhibits comparable antibacterial activity to standard antibiotics such as ceftriaxone .
Enzyme Inhibition
In addition to its anticancer and antibacterial effects, this compound has been studied for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease , which are crucial targets in treating various conditions including Alzheimer’s disease and urinary tract infections.
Table: Enzyme Inhibition Data
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong Inhibitor |
| Urease | Moderate Inhibitor |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol, and how can yield and purity be maximized?
- Methodological Answer : The synthesis can be optimized using reductive amination or nucleophilic substitution reactions. Key reagents include sodium borohydride (for reduction of imine intermediates) and amines for nucleophilic attack. Temperature control (e.g., 0–25°C) and solvent selection (e.g., anhydrous THF or ethanol) are critical to minimize side reactions. Purification via column chromatography with a gradient elution (hexane:ethyl acetate) improves purity, while monitoring by TLC ensures reaction progress .
Q. Which spectroscopic and analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Resolves aromatic proton environments and confirms substitution patterns on the phenyl ring.
- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns from chlorine atoms.
- IR Spectroscopy : Identifies hydroxyl (OH, ~3200–3600 cm⁻¹) and amine (NH₂, ~3300–3500 cm⁻¹) functional groups.
- HPLC : Quantifies purity using a C18 reverse-phase column with UV detection at 254 nm .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C and 40°C. Use LC-MS to monitor degradation products. The hydroxyl and amine groups may undergo hydrolysis under acidic/basic conditions, while elevated temperatures accelerate oxidation. Antioxidants (e.g., BHT) or inert atmospheres (N₂) can mitigate degradation .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be systematically resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using:
- Positive/Negative Controls : Validate assay sensitivity (e.g., known receptor agonists/antagonists).
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Orthogonal Assays : Confirm results with complementary methods (e.g., fluorescence polarization for binding vs. functional cAMP assays). Cross-reference structural analogs (see Table 1) to identify substituent-dependent activity trends .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target receptors (e.g., GPCRs). Prioritize halogen bonding interactions from the 4-chlorophenyl group.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR Models : Train on analogs (Table 1) to correlate substituent effects (e.g., Cl vs. F) with activity .
Q. How do structural modifications (e.g., halogen substitution) alter pharmacological profiles?
- Methodological Answer : Synthesize derivatives with substituents like fluoro, bromo, or methyl groups at the 4-position of the phenyl ring. Compare:
- Lipophilicity (LogP) : Measure via shake-flask method.
- Receptor Binding Affinity : Radioligand displacement assays.
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification.
- Table 1 : Structural analogs and their bioactivity differences (e.g., fluorine’s electron-withdrawing effects enhance receptor selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
